molecular formula C18H29N3O3 B2872574 2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate CAS No. 1333771-91-7

2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate

Cat. No.: B2872574
CAS No.: 1333771-91-7
M. Wt: 335.448
InChI Key: RERSPAXBZLRWAM-INIZCTEOSA-N
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Description

The compound "2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate" is an intriguing chemical entity that belongs to the class of diazepane derivatives

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis procedures. The initial step usually entails the preparation of the key intermediates, such as the pyrrolidine derivative and the diazepane structure, followed by their coupling through carboxylate linkage. Key reactions might include alkylation, acylation, and cyclization under anhydrous conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production can be optimized by using high-efficiency catalysts and controlled reaction environments to maintain consistency and purity. Scaling up the production involves refining reaction times, temperature control, and employing continuous flow techniques for better yield and safety.

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the pyrrolidine ring or the alkyne moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of the alkyne group to an alkene or alkane using palladium on carbon or lithium aluminum hydride.

  • Substitution: The diazepane ring can undergo nucleophilic substitution reactions where one of the nitrogen atoms might be substituted with various electrophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Palladium on carbon, lithium aluminum hydride.

  • Substitution: Alkyl halides, acyl chlorides under basic conditions.

Major Products Formed

  • From Oxidation: Oxidized pyrrolidine derivatives.

  • From Reduction: Saturated hydrocarbons from the alkyne moiety.

  • From Substitution: Various substituted diazepane derivatives depending on the electrophile used.

Scientific Research Applications

The compound holds significant promise in several areas:

Chemistry: Useful as an intermediate in synthetic organic chemistry for constructing complex molecules.

Biology: Potential as a molecular probe due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to certain bioactive compounds.

Industry: Could be utilized in the development of new materials or as a precursor in the synthesis of advanced polymers.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, potentially including enzymes, receptors, or nucleic acids. The diazepane ring may provide binding affinity, while the pyrrolidine and alkyne groups facilitate interactions through hydrogen bonding or π-π stacking, influencing biochemical pathways and eliciting desired biological effects.

Similar Compounds

  • 1,4-diazepane derivatives: Similar backbone but different substituents, influencing different chemical and biological properties.

  • Pyrrolidine-containing molecules: Common in various natural products and pharmaceuticals.

  • Alkyne-functionalized compounds: Known for their reactivity and use in click chemistry.

Uniqueness

The unique combination of the diazepane ring with a pyrrolidine carboxylate and an alkyne group sets this compound apart, offering a versatile platform for chemical modifications and potential for novel applications.

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Properties

IUPAC Name

2-methylpropyl 4-[(2S)-1-prop-2-ynylpyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-4-8-19-9-5-7-16(19)17(22)20-10-6-11-21(13-12-20)18(23)24-14-15(2)3/h1,15-16H,5-14H2,2-3H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERSPAXBZLRWAM-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCCN(CC1)C(=O)C2CCCN2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC(=O)N1CCCN(CC1)C(=O)[C@@H]2CCCN2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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